molecular formula C8H6ClN3 B8802850 8-Chloro-1,5-naphthyridin-3-amine

8-Chloro-1,5-naphthyridin-3-amine

Cat. No.: B8802850
M. Wt: 179.60 g/mol
InChI Key: UWHRLLTYWSNELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-1,5-naphthyridin-3-amine (CAS 1151802-19-5) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C8H6ClN3 and a molecular weight of 179.61 g/mol, this amine-substituted 1,5-naphthyridine serves as a versatile chemical intermediate for synthesizing more complex molecules . The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Researchers utilize this chlorinated and aminated derivative to design and develop new pharmacologically active compounds, leveraging its potential as a building block for creating enzyme inhibitors or receptor ligands . The compound requires careful handling and storage. It is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be used. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

8-chloro-1,5-naphthyridin-3-amine

InChI

InChI=1S/C8H6ClN3/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H,10H2

InChI Key

UWHRLLTYWSNELZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C=NC2=C1Cl)N

Origin of Product

United States

Spectroscopic and Structural Characterization Methodologies in Naphthyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 8-Chloro-1,5-naphthyridin-3-amine, both ¹H and ¹³C NMR would provide critical data for structural verification.

In the ¹H NMR spectrum, the protons on the naphthyridine core are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the nitrogen atoms, the chlorine atom, and the amino group. The protons on the pyridine (B92270) ring containing the chlorine atom will be influenced by its electron-withdrawing nature, while the protons on the other ring will be affected by the amino group. The protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent and may shift upon the addition of D₂O. libretexts.org

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbon atoms bonded to nitrogen or chlorine would be significantly deshielded, appearing at higher chemical shifts. For instance, in related amino-naphthyridine structures, carbon atoms adjacent to a ring nitrogen can appear in the range of 140-150 ppm. rsc.org The application of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and two-dimensional correlation spectroscopies such as HETCOR or HMQC would be used to definitively assign each proton to its corresponding carbon. lew.ro

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2~8.5 - 8.8-
C-2-~145 - 150
C-3-~110 - 115
H-4~7.8 - 8.2-
C-4-~135 - 140
C-4a-~120 - 125
H-6~7.2 - 7.5-
C-6-~120 - 125
H-7~8.0 - 8.4-
C-7-~130 - 135
C-8-~148 - 153
C-8a-~140 - 145
NH₂Broad, ~4.0 - 6.0-

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be dominated by absorptions corresponding to the amine and aromatic functionalities.

The primary amine group (-NH₂) is expected to show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. wpmucdn.comorgchemboulder.comspectroscopyonline.com A scissoring (bending) vibration for the primary amine is also anticipated around 1580-1650 cm⁻¹. orgchemboulder.com The aromatic C-N stretching vibrations are typically observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com The spectrum will also feature characteristic absorptions for the C=C and C=N bonds of the naphthyridine ring system in the 1400-1600 cm⁻¹ region. Finally, a stretching vibration corresponding to the C-Cl bond is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
Primary AmineN-H Asymmetric Stretch3400 - 3500
Primary AmineN-H Symmetric Stretch3300 - 3400
Primary AmineN-H Scissoring (Bend)1580 - 1650
Aromatic RingC=C / C=N Stretches1400 - 1600
Aromatic AmineC-N Stretch1250 - 1335
Chloro-AromaticC-Cl Stretch< 800

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, the technique would be crucial for understanding its three-dimensional architecture.

A successful single-crystal X-ray diffraction experiment would confirm the planarity of the fused naphthyridine ring system. It would also reveal the precise bond lengths of the C-Cl bond and the C-N bonds within the heterocyclic core and the exocyclic amino group. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the naphthyridine rings, which govern the solid-state properties of the compound. For related naphthyridine complexes, X-ray analysis has been used to determine the coordination of metal centers and the bridging nature of the naphthyridine ligands. spectroscopyonline.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₈H₆ClN₃), the molecular weight is 179.61 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 179. A key feature would be the presence of an M+2 peak at m/z 181 with an intensity of approximately one-third that of the M⁺ peak. This characteristic isotopic pattern is due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Fragmentation in the mass spectrometer would likely involve the loss of small, stable molecules or radicals. Potential fragmentation pathways could include the loss of HCN from the pyridine ring or the cleavage of the C-Cl bond. Predicted mass spectrometry data for the isomeric compound 7-chloro-1,8-naphthyridin-2-amine (B96777) shows a prominent [M+H]⁺ ion at m/z 180.03230. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z ([M]⁺ = 179)Description
[M]⁺179Molecular ion with ³⁵Cl
[M+2]⁺181Molecular ion with ³⁷Cl
[M-Cl]⁺144Loss of a chlorine radical
[M-HCN]⁺152Loss of hydrogen cyanide from the ring
[M+H]⁺180Protonated molecular ion (in ESI or CI)
[M+H+2]⁺182Protonated molecular ion with ³⁷Cl

Computational and Theoretical Chemistry Studies of 8 Chloro 1,5 Naphthyridin 3 Amine and Analogs

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for predicting the binding mode and affinity of potential drug candidates.

Research on naphthyridine analogs has utilized molecular docking to explore their potential as inhibitors for various biological targets. For instance, in a study of novel naphthyridine derivatives as potential inhibitors of cyclin-dependent kinase 8 (CDK8), a target in cancer therapy, molecular docking was used to explore the binding mode between the ligands and the receptor. nih.gov The results of such simulations can reveal key interactions, such as hydrogen bonds with specific amino acid residues like LYS52, which are vital for the compound's inhibitory activity. nih.gov

Similarly, docking studies on 1,8-naphthyridine (B1210474) derivatives have been conducted to understand their antibacterial activity. These studies can show that the compounds may inhibit bacterial efflux pumps, such as the NorA pump in S. aureus, which contributes to multidrug resistance. nih.gov In the context of Alzheimer's disease, docking simulations of coumarin-based analogs, which share heterocyclic features, have shown that inhibitors can bind to both the catalytic active site and the peripheral anionic site of acetylcholinesterase, acting as dual-binding inhibitors. nih.gov

The primary outputs of these simulations are the binding energy, often presented as a docking score, and the specific interactions formed between the ligand and the protein's active site.

Table 1: Examples of Molecular Docking Targets for Naphthyridine Analogs

Target Protein Therapeutic Area Key Finding
Cyclin-Dependent Kinase 8 (CDK8) Oncology Revealed hydrogen bond interactions with LYS52 are crucial for activity. nih.gov
NorA Efflux Pump (S. aureus) Antibacterial Showed potential to attenuate bacterial resistance by inhibiting the pump. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely used to predict various molecular properties with high accuracy.

For naphthyridine derivatives and related heterocyclic compounds, DFT calculations are employed to understand their geometry, electronic properties, and spectroscopic behavior. researchgate.net Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's reactivity, kinetic stability, and the energy of electronic transitions. researchgate.net

Studies on related systems, such as pyrimidine (B1678525) derivatives, have used DFT to investigate geometric properties and support findings from molecular docking and in vitro assays. nih.gov DFT can also be used to corroborate experimental data from techniques like IR and UV spectroscopy by calculating theoretical spectra, which can then be compared to the experimental results. researchgate.net In studies of novel naphthalimide-based amphiphiles, DFT was used to model their aggregation and interaction with water molecules, shedding light on their potential to form self-assembling structures. mdpi.com

Table 2: Key Properties Calculated Using DFT for Heterocyclic Analogs

Property Significance
Optimized Molecular Geometry Predicts the most stable 3D structure of the molecule.
HOMO Energy Relates to the ability to donate electrons.
LUMO Energy Relates to the ability to accept electrons.
HOMO-LUMO Energy Gap Indicates chemical reactivity and electronic transition energy. researchgate.net
Mulliken Atomic Charges Describes the electron distribution across the molecule.

In Silico Prediction of Biological Activities (e.g., PASS Software)

Before undertaking complex and costly laboratory synthesis and testing, computational tools can predict the likely biological activities of a molecule. The Prediction of Activity Spectra for Substances (PASS) software is a prominent example of such a tool.

PASS analysis works by comparing the structural formula of a query compound against a vast database of structure-activity relationships for known biologically active substances. zenodo.org The output is a list of potential biological activities, each with a corresponding Pa (probability to be active) and Pi (probability to be inactive). genexplain.com Activities with a Pa value greater than the Pi value are considered probable. genexplain.com This approach allows researchers to identify potential therapeutic applications, as well as possible toxic or side effects, at a very early stage. zenodo.org The PASS training set includes hundreds of thousands of compounds, allowing it to predict thousands of different biological effects, from pharmacological mechanisms to specific toxicities. genexplain.com

This predictive power helps to prioritize which analogs to synthesize and screen, streamlining the drug discovery process and reducing the likelihood of late-stage failures. zenodo.org

Table 3: Illustrative PASS Prediction Output for a Naphthyridine Analog

Predicted Activity Pa (Prob. Active) Pi (Prob. Inactive) Interpretation
Kinase Inhibitor 0.850 0.015 High probability of being a kinase inhibitor.
Antineoplastic 0.780 0.032 Likely to have anti-cancer properties.
Antibacterial 0.695 0.050 Moderate probability of antibacterial activity.
Cardiotoxic 0.450 0.120 Potential for cardiotoxicity should be monitored.

Note: This table is a hypothetical representation of a PASS output.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves the study of the different three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The goal of energy minimization, a key part of this analysis, is to find the most stable conformation, known as the global energy minimum. psu.edu

The various spatial arrangements, or conformers, can have different potential energies due to factors like steric hindrance, where bulky groups repel each other, and torsional strain from eclipsing bonds. youtube.com For example, in butane, the "anti" conformation, where the two methyl groups are furthest apart, is the lowest in energy, while the "fully eclipsed" conformation is the highest. youtube.com

For more complex molecules like naphthyridine derivatives, conformational flexibility can be a critical determinant of their biological activity. Studies on naphthyridine dimers designed to bind nucleic acids have investigated their tendency to exist in "stacked" versus "unstacked" conformations in solution. elsevierpure.com Understanding the energy landscape and the relative populations of different conformers is essential for rational drug design, as the biologically active conformation may not be the lowest energy state in isolation. Energy minimization calculations, often using methods like the steepest descent algorithm, are performed to find stable structures that can serve as starting points for further simulations like molecular dynamics. psu.edu

Analysis of Molecular Interactions and Binding Modes

A detailed analysis of molecular interactions is fundamental to understanding how a ligand recognizes and binds to its biological target. This analysis often follows molecular docking simulations and is corroborated by experimental data. The primary forces governing these interactions are non-covalent.

For naphthyridine derivatives, several key interactions are consistently observed:

Hydrogen Bonding: This is a critical interaction for specificity and affinity. In studies of naphthyridine analogs as CDK8 inhibitors, hydrogen bonds to the protein backbone were identified as essential for potent activity. nih.gov Similarly, molecular recognition studies of naphthyridine hosts with biotin (B1667282) guests highlighted the stabilizing effect of hydrogen bonds. mdpi.comnih.gov

π-π Stacking: The aromatic nature of the naphthyridine core makes it suitable for π-π stacking interactions with aromatic residues in a protein's binding site (e.g., Phenylalanine, Tyrosine, Tryptophan) or with the nucleobases of DNA and RNA. This type of interaction is central to the design of ligands that target DNA G-quadruplexes. rsc.org

Hydrophobic Interactions: Interactions between the non-polar regions of the ligand and the receptor contribute significantly to binding affinity.

Electrostatic Interactions: These occur between charged or polar groups on the ligand and receptor.

By analyzing these binding modes, researchers can design new analogs with improved potency and selectivity. For example, understanding that a specific hydrogen bond is crucial might lead to the design of a new molecule where that interaction is strengthened.

Table 4: Compound Names Mentioned

Compound Name
8-Chloro-1,5-naphthyridin-3-amine
2-chloro-1,8-naphthyridine-3-carbaldyhyde
Butane

Structure Activity Relationship Sar Studies of Naphthyridine Derivatives

Impact of Halogen Substitutions (e.g., Chlorine at C8) on Activity

Halogen substituents, particularly chlorine, play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of a chlorine atom at the C8 position of the 1,5-naphthyridine (B1222797) ring can have several effects on the molecule's activity. As an electron-withdrawing group, chlorine alters the electron density of the aromatic system, which can influence the pKa of the molecule and its ability to interact with biological targets through non-covalent interactions such as hydrogen bonds and π-π stacking.

In various heterocyclic scaffolds, a chloro-substituent has been shown to enhance biological activity. For instance, the development of novel anti-Ebola virus pharmacophores has utilized chlorinated naphthyridines as starting points for the synthesis of active compounds. The chlorine atom can also increase the lipophilicity of the compound, potentially improving its membrane permeability and cellular uptake. Furthermore, the presence of a halogen can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound. While direct SAR studies on 8-chloro-1,5-naphthyridine derivatives are not extensively documented, the established principles of medicinal chemistry suggest that the C8-chloro group is likely a key determinant of the biological activity profile of this class of compounds.

Role of Amino Group at C3 in Biological Interactions

The amino group is a critical pharmacophoric feature in many biologically active molecules, primarily due to its ability to act as a hydrogen bond donor. In the context of 8-chloro-1,5-naphthyridin-3-amine, the primary amine at the C3 position is poised to form crucial hydrogen bonding interactions with amino acid residues in the active site of target proteins, such as kinases or topoisomerases. These interactions are often essential for the high-affinity binding and inhibitory activity of the molecule.

For related heterocyclic systems like quinolines and 1,8-naphthyridines, the presence of an amino group at specific positions is known to be vital for their anticancer activity. For example, an aniline group at C-4 of the quinoline ring and an aminopyrrolidine functionality at C-7 of the 1,8-naphthyridine (B1210474) ring are considered essential for cytotoxicity. By analogy, the 3-amino group of the 1,5-naphthyridine core likely serves as a key anchor point within the binding pocket of its biological target, and modifications to this group are expected to have a significant impact on the compound's potency. The synthesis of various 2-amino and 4-amino substituted 1,5-naphthyridine derivatives has been a strategy to explore and optimize these crucial interactions.

Investigation of Substituent Effects at Other Ring Positions (e.g., C2, C5, C7)

Studies on 2,8-disubstituted-1,5-naphthyridine analogues have been conducted to evaluate their antiplasmodial activity. For a series of 1,5-naphthyridine-based bacterial topoisomerase inhibitors, it was found that while certain substitutions were beneficial, modifications at other positions could be detrimental to the activity. This highlights the sensitive nature of the SAR for this scaffold and the importance of systematic exploration of the substitution pattern. For instance, in the development of broad-spectrum antibacterial agents, specific substitutions at the C7 position of the 1,5-naphthyridine core were found to be critical for potent activity against both Gram-positive and Gram-negative bacteria.

The following table summarizes the general effects of substituents at different positions on the 1,5-naphthyridine ring based on findings from various studies on related derivatives.

PositionSubstituent TypeGeneral Effect on ActivityTarget Class
C2Small alkyl, aminoCan be tolerated or slightly beneficialVarious
C4Amino, substituted aminesOften crucial for activityKinases, Topoisomerases
C7Cyclic amines (e.g., piperazine)Important for antibacterial activityBacterial Topoisomerases
C8Halogens (e.g., Chlorine)Modulates electronics and lipophilicityVarious

This table represents generalized findings for the 1,5-naphthyridine class and the specific effects can be highly dependent on the biological target.

Pharmacophore Modeling and Design for Enhanced Activity

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For 1,5-naphthyridine derivatives, a general pharmacophore model for kinase inhibition would likely include:

A hydrogen bond donor: The 3-amino group is a prime candidate for this feature.

One or more hydrogen bond acceptors: The nitrogen atoms within the naphthyridine ring system can fulfill this role.

An aromatic/hydrophobic region: The planar 1,5-naphthyridine ring itself, along with the C8-chloro substituent, would constitute this feature.

Structure-based design and scaffold hopping strategies have been successfully employed in the development of novel 1,5-naphthyridine derivatives. For example, based on the c-Met kinase inhibitor MK-2461, new 1,5- and 1,6-naphthyridine derivatives were designed and synthesized, leading to the identification of potent inhibitors. Such studies help in understanding the key interactions required for activity and guide the rational design of new analogues with enhanced potency and selectivity. The this compound structure fits a typical kinase inhibitor pharmacophore, suggesting its potential in this therapeutic area.

Correlation of Molecular Conformation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. The 1,5-naphthyridine ring system is largely planar, which is a favorable characteristic for molecules that act by intercalating into DNA or by fitting into the relatively flat ATP-binding pocket of protein kinases.

Preclinical Biological Activity and Mechanism of Action Studies

Enzyme Inhibition Profiles

The 1,5-naphthyridine (B1222797) scaffold, a core component of 8-Chloro-1,5-naphthyridin-3-amine, is a foundational structure for a variety of enzyme inhibitors. Research into derivatives and analogues of this compound has elucidated its potential to interfere with several key enzymatic pathways.

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, are validated targets for antibacterial agents. nih.gov These enzymes are crucial for managing DNA topology during replication and transcription. mdpi.com Novel bacterial topoisomerase inhibitors (NBTIs) represent a promising class of antibacterials that target these enzymes. nih.govmdpi.com

The naphthyridine structure is a key feature in some of these inhibitors. For instance, nalidixic acid, a precursor to modern fluoroquinolones, is based on a 1,8-naphthyridinone core. mdpi.com While direct studies on this compound are not extensively detailed in the provided results, the general class of NBTIs, which includes various naphthyridine derivatives, is known for its inhibitory action. These inhibitors function by stabilizing a DNA-enzyme complex, which can lead to single- or double-stranded DNA breaks. nih.govmdpi.com The potency of these inhibitors often depends on specific substitutions on the naphthyridine ring system. nih.gov

Protein Kinase Inhibition (e.g., Plasmodium falciparum PI4K)

The 2,8-disubstituted-1,5-naphthyridine scaffold has been the focus of significant medicinal chemistry programs, particularly in the search for new antimalarial agents. researchgate.net These efforts have identified this class of compounds as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a crucial enzyme for the parasite's life cycle. researchgate.netnih.govnih.gov

Structure-activity relationship (SAR) studies on 2,8-disubstituted-1,5-naphthyridines revealed that modifications at the 8-position, where the chloro group resides in the subject compound, are critical. The introduction of basic groups at this position was found to maintain PfPI4K inhibitory activity. nih.govcancer.gov In addition to inhibiting PfPI4K, some compounds in this series also demonstrated a dual mechanism of action by inhibiting hemozoin formation, a key process in the parasite's hemoglobin degradation pathway. nih.govnih.govcancer.gov This dual-action potential makes the 1,5-naphthyridine scaffold a promising starting point for developing new antimalarial candidates. researchgate.net

Table 1: Activity of Representative 2,8-Disubstituted-1,5-Naphthyridine Analogues This table presents data for related compounds to illustrate the activity of the general class, as specific data for this compound was not available in the search results.

Compound Analogue Target Activity Reference
2,8-disubstituted-1,5-naphthyridines P. falciparum PI4K Potent Inhibition nih.gov, researchgate.net
2,8-disubstituted-1,5-naphthyridines Hemozoin Formation Inhibition cancer.gov, nih.gov
2,8-disubstituted-1,5-naphthyridines P. falciparum (multidrug resistant K1 strain) Antimalarial Activity researchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology, with its overexpression or mutation implicated in many epithelial cancers. nih.gov Inhibitors of EGFR are broadly classified into monoclonal antibodies and small-molecule tyrosine kinase inhibitors (TKIs). nih.govdrugs.com While various heterocyclic scaffolds have been utilized to develop EGFR inhibitors, including pyrazole (B372694) derivatives, there is no specific preclinical data in the provided search results indicating that this compound acts as an inhibitor of EGFR. rsc.orgchemrxiv.org

Receptor Modulation and Ligand Binding Studies

Histamine (B1213489) H1 Receptor Antagonism

Histamine H1 receptor antagonists, or antihistamines, block the action of histamine to relieve allergic conditions. wikipedia.orgdrugbank.com These agents are classified into different generations and chemical classes. wikipedia.org Some nitrogen-containing heterocyclic compounds, such as 1,8-naphthyridine (B1210474) derivatives, have been investigated for their potential as H1 receptor antagonists. nih.gov Research in this area has focused on designing derivatives that can effectively bind to the H1 receptor. nih.gov Despite the structural similarity, there is no specific information within the reviewed search results to suggest that this compound has been studied for or possesses activity as a histamine H1 receptor antagonist.

Cannabinoid Type 2 Receptor (CB2) Ligand Development

Research into the therapeutic potential of naphthyridines has led to the investigation of the related 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold as a source for potent and selective ligands for the Cannabinoid Type 2 (CB2) receptor. nih.govnih.govacs.org These ligands are of interest for their potential roles in inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation.

Studies describe the synthesis and pharmacological evaluation of a series of these 1,8-naphthyridine derivatives. nih.govacs.org Researchers have found that functionalizing the central naphthyridine scaffold at various positions can yield compounds with high selectivity and affinity for the CB2 receptor, often in the nanomolar range. nih.govnih.govacs.org The introduction of different substituents can also control the functional activity of these ligands, creating a switch from agonist to antagonist or inverse agonist properties. nih.govebi.ac.uk

Detailed structure-activity relationship (SAR) studies have been conducted on these 1,8-naphthyridine derivatives to optimize their binding affinity and selectivity for the CB2 receptor over the CB1 receptor. nih.govacs.org For instance, certain ester derivatives showed good CB2 receptor affinity with no significant affinity for the CB1 receptor. acs.org This line of research highlights the utility of the naphthyridine core in developing targeted CB2 receptor modulators. researchgate.net

Table 1: Binding Affinity of Select 1,8-Naphthyridine Derivatives for Cannabinoid Receptors
Compound TypeTarget ReceptorBinding Affinity (Ki)Selectivity ProfileSource
1,8-Naphthyridin-2(1H)-one-3-carboxamide DerivativesCB2Nanomolar rangeHigh selectivity for CB2 over CB1 nih.govacs.org
Ester Derivatives (e.g., 8-10)CB2Good affinityNo affinity toward CB1 (Ki > 10,000 nM) acs.org
Ester Derivatives (e.g., 8-10)CB1> 10,000 nM
Carboxylic Acid Derivatives (e.g., 11-13)CB2Very low affinityNo affinity toward CB1 (Ki > 10,000 nM) acs.org
Carboxylic Acid Derivatives (e.g., 11-13)CB1> 10,000 nM

Adrenoceptor Antagonism

No studies were identified in the search results that investigate the adrenoceptor antagonism of this compound. Research into the adrenoceptor activity of other chlorinated heterocyclic compounds, such as (+)-8-Chloro-5-(7-benzofuranyl)-7-hydroxy-3-[11C]methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, has been conducted, but these compounds are structurally distinct and their findings cannot be extrapolated to the naphthyridine scaffold . nih.gov

Adenosine (B11128) Receptor Agonism

The provided search results contain no information regarding the activity of this compound as an adenosine receptor agonist. While research on adenosine receptor modulators is extensive, the compounds investigated, such as 8-Chloro-adenosine, are structurally different and belong to the adenosine analog class, not the naphthyridine class. nih.govnih.gov

Antimicrobial Activity Investigations (In Vitro and Preclinical In Vivo Models)

The naphthyridine core is historically significant in the field of antimicrobial agents, with nalidixic acid being a foundational member of the quinolone antibiotic class. nih.goviipseries.org Consequently, various derivatives of the related 1,8-naphthyridine scaffold have been synthesized and evaluated for their antimicrobial properties. nih.govresearchgate.net

Some studies have explored the intrinsic antibacterial activity of these compounds, while others have investigated their potential as antibiotic adjuvants. nih.govnih.gov For example, one investigation found that certain 1,8-naphthyridine derivatives did not possess direct antibacterial activity on their own but were able to potentiate the effect of fluoroquinolone antibiotics against multi-resistant bacterial strains. nih.gov This synergistic effect is thought to be related to similar mechanisms of action, such as the inhibition of bacterial topoisomerase II enzymes. nih.gov Other research has identified 1,8-naphthyridine derivatives with moderate to high intrinsic activity against specific bacterial pathogens. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

Investigations into the antibacterial effects of 1,8-naphthyridine derivatives have frequently included testing against clinically relevant Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

One study reported that the compound 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) exhibited moderate antibacterial activity against E. coli. nih.gov In another study, newly synthesized 3-chloro-azetidin-2-ones attached to a 1,8-naphthyridine scaffold were evaluated against both S. aureus and E. coli and showed considerable activity. researchgate.net

Research has also focused on the ability of 1,8-naphthyridine derivatives to act synergistically with existing antibiotics. A study demonstrated that while the tested compounds had high Minimum Inhibitory Concentration (MIC) values (≥ 1,024 µg/mL) indicating no intrinsic activity, they significantly decreased the MIC of fluoroquinolones against multi-resistant strains of S. aureus and E. coli. nih.gov This suggests a role for these compounds in overcoming bacterial resistance mechanisms. nih.govnih.gov

Table 2: Summary of Antibacterial Activity for Select 1,8-Naphthyridine Derivatives
Compound/Derivative ClassBacterial StrainObserved ActivitySource
2-Chloro-1,8-naphthyridine-3-carbaldehydeEscherichia coli (Gram-negative)Moderate antibacterial activity nih.gov
3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-onesStaphylococcus aureus (Gram-positive)Considerable antibacterial activity researchgate.net
Escherichia coli (Gram-negative)Considerable antibacterial activity
7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideStaphylococcus aureus (Multi-resistant)No intrinsic activity (MIC ≥ 1,024 µg/mL), but potentiated the effect of fluoroquinolones (synergism) nih.gov
Escherichia coli (Multi-resistant)No intrinsic activity (MIC ≥ 1,024 µg/mL), but potentiated the effect of fluoroquinolones (synergism)

Antifungal Activity against Pathogenic Fungi

While direct studies on the antifungal properties of this compound itself are not extensively detailed in the provided search results, its derivatives have been implicated in the treatment of conditions that can be caused by or associated with fungal pathogens. For instance, derivatives are noted for their utility in treating ulcerative diseases, which can include fungal ulcers. google.com This suggests a potential role for compounds derived from this scaffold in combating pathogenic fungi like Candida albicans and Aspergillus niger, though specific data on their direct activity against these fungi are not available in the provided context.

Mechanism of Antimicrobial Action

The mechanism of antimicrobial action for derivatives of this compound is not explicitly defined as DNA replication interference in the provided information. However, the broad therapeutic applications mentioned, such as in treating bacterial ulcers and postinfectious arthritis where a pathogenic organism is no longer present, point towards a significant antimicrobial-related effect. google.com The precise molecular interactions underlying these observations, including potential interference with DNA replication or other essential microbial pathways, remain an area for more detailed research.

Anticancer and Cytotoxic Activity Studies (In Vitro and Preclinical In Vivo Models)

Derivatives of this compound have been identified as potent inhibitors of c-Met, a receptor tyrosine kinase. google.com The c-Met pathway is crucial in cell motility, invasion, and proliferation, and its dysregulation is implicated in tumor invasion and metastasis. google.com These compounds are therefore considered useful in treating a wide array of cancers by inhibiting angiogenesis and cell migration. google.com

The utility of these compounds spans numerous cancer types. Preclinical evidence suggests their potential efficacy against a broad spectrum of malignancies. google.com While specific data on cell lines like MCF7 (breast cancer) or P388 leukemia is not detailed, the scope of targeted cancers is extensive.

Table 1: Potential Anticancer Applications of this compound Derivatives

Cancer Category Specific Examples
Carcinomas Bladder, Breast, Colon, Kidney, Liver, Lung (including small cell), Esophagus, Gall-bladder, Ovary, Pancreas, Stomach, Cervix, Thyroid, Prostate, Skin (including squamous cell carcinoma)
Hematopoietic Tumors (Lymphoid) Leukemia (including acute lymphocytic and lymphoblastic), B-cell lymphoma, T-cell lymphoma, Hodgkin's lymphoma, Non-Hodgkin's lymphoma, Hairy cell lymphoma, Burkitt's lymphoma
Hematopoietic Tumors (Myeloid) Acute and chronic myelogenous leukemias, Myelodysplastic syndrome, Promyelocytic leukemia
Mesenchymal Tumors Fibrosarcoma, Rhabdomyosarcoma, Osteosarcoma, Ewing's sarcoma, Soft tissue sarcomas
Nervous System Tumors Astrocytoma, Neuroblastoma, Glioma, Schwannomas

| Other Tumors | Melanoma, Seminoma, Teratocarcinoma, Xenoderma pigmentosum, Keratoacanthoma, Thyroid follicular cancer, Kaposi's sarcoma |

This table is generated based on the broad list of cancers mentioned as treatable by derivatives of this compound. google.com

The primary molecular target identified for derivatives of this compound is the c-Met receptor. google.com Hepatocyte growth factor (HGF) is the ligand for the c-Met receptor, and its binding initiates a signaling cascade that promotes cell motility and invasiveness, which are critical for metastasis. google.com By inhibiting c-Met, these compounds can block the "scatter factor" activity of HGF, thereby preventing the dissociation of epithelial and vascular endothelial cells, a key step in tumor invasion. google.com This mechanism makes them valuable for therapy against proliferative diseases and for reducing blood flow in tumors. google.com

Anti-inflammatory Activity Research

Derivatives of this compound have shown potential for treating a variety of inflammatory conditions. google.com Their application is noted in inflammatory rheumatoid and rheumatic diseases, including chronic polyarthritis, rheumatoid arthritis, and psoriasis arthropathy. google.com They are also considered for collagenosis (e.g., systemic lupus erythematosus), vasculitis, sarcoidosis, and arthrosis. google.com Furthermore, the compounds may be active against chronic and allergic inflammation, as well as inflammation associated with trauma, hypoxia, or specific syndromes like ovarian hyperstimulation. google.com

Table 2: Potential Anti-inflammatory Applications

Disease Category Specific Conditions
Rheumatic Diseases Chronic polyarthritis, Rheumatoid arthritis, Juvenile arthritis, Psoriasis arthropathy, Seronegative spondylarthritis (e.g., Spondylitis ankylosans), Arthrosis
Collagenosis Systemic Lupus Erythematosus, Polymyositis, Dermatomyositis, Systemic Scleroderma

| Other Inflammatory Conditions | Vasculitis, Sarcoidosis, Postinfectious arthritis, Anaphylaxis, Chronic and allergic inflammation, Ocular and macular edema, Ascites |

This table summarizes the potential anti-inflammatory uses for derivatives of this compound based on preclinical research contexts. google.com

Neurotropic Activity Evaluation (Preclinical In Vivo Models)

Preclinical in vivo studies are crucial for determining the potential therapeutic effects of a compound on the central nervous system. For this compound, the following neurotropic activities have been evaluated.

Anticonvulsant Effects

While the broader class of naphthyridine derivatives has been investigated for anticonvulsant properties, specific preclinical in vivo data for this compound is not extensively available in the public domain. Research on related structures, such as certain 1,8-naphthyridine derivatives, has shown potential in animal models of seizures. nih.gov However, direct extrapolation of these findings to this compound is not scientifically valid without specific studies on the compound itself.

Test ModelSpeciesObserved EffectsReference
Data not availableData not availableData not available-

Antidepressant Potential

The potential for antidepressant effects is another area of interest for novel neurotropic compounds. Studies on certain 1,8-naphthyridine-3-carboxamides have demonstrated antidepressant-like activity in rodent models, such as the forced swim test. mdpi.com These compounds are structurally related to this compound, suggesting that the naphthyridine scaffold may be a promising starting point for the development of new antidepressants. However, specific preclinical in vivo studies to evaluate the antidepressant potential of this compound have not been reported in the available literature.

Test ModelSpeciesObserved EffectsReference
Data not availableData not availableData not available-

Anxiolytic Properties

The evaluation of anxiolytic, or anxiety-reducing, properties is a key component of neurotropic screening. There is a lack of specific preclinical in vivo data regarding the anxiolytic properties of this compound. Research into the anxiolytic potential of the broader naphthyridine class is ongoing, but direct evidence for this specific compound is not currently available.

Test ModelSpeciesObserved EffectsReference
Data not availableData not availableData not available-

Other Preclinical Biological Activities

Beyond neurotropic effects, the biological activity of this compound has been explored in other therapeutic areas.

Antiviral Activity

The naphthyridine scaffold is present in a number of compounds that have been investigated for antiviral activity. nih.gov However, specific preclinical studies detailing the antiviral activity of this compound against a broad range of viruses are not readily found in the public scientific literature.

VirusCell LineActivityReference
Data not availableData not availableData not available-

Anti-HIV Activity

Derivatives of the naphthyridine chemical structure have been a focus of research for the development of novel anti-HIV agents. For instance, 8-hydroxy- nih.gov-naphthyridines have been synthesized and shown to be potent inhibitors of HIV-1 integrase in vitro and in cell culture. mdpi.comnih.gov These findings highlight the potential of the naphthyridine core in anti-HIV drug discovery. Nevertheless, there is no specific preclinical data available in the public domain that evaluates the anti-HIV activity of this compound.

AssayTargetActivity (IC₅₀/EC₅₀)Reference
Data not availableData not availableData not available-

Anti-osteoporotic Activity

No preclinical studies or research findings are currently available in the public domain that specifically investigate the anti-osteoporotic activity of this compound.

DNA Stabilizing Activity

There are no available preclinical research findings or data that describe the DNA stabilizing activity of this compound.

Advanced Research Directions and Future Perspectives

Design and Synthesis of Hybrid Pharmacophores Incorporating 8-Chloro-1,5-naphthyridin-3-amine

The fusion of the this compound core with other pharmacophores is a key strategy in developing hybrid molecules with enhanced or novel biological activities. This approach aims to combine the therapeutic advantages of different molecular entities into a single compound. For instance, the amine group at the C3 position and the chlorine atom at the C8 position of the naphthyridine ring are amenable to various chemical reactions, allowing for the attachment of other biologically active moieties.

One notable example involves the reaction of this compound with acyl chlorides, such as 2-methoxyacetyl chloride, in the presence of a base like triethylamine. google.com This reaction yields an amide derivative, effectively coupling the naphthyridine scaffold with another pharmacophoric element. google.com This synthetic versatility allows for the creation of extensive libraries of hybrid compounds for screening against various disease targets.

Development of Multi-Target Directed Ligands

The development of multi-target directed ligands (MTDLs) is a growing area of interest in drug discovery, particularly for complex diseases such as cancer and neurodegenerative disorders. The this compound scaffold is well-suited for the design of MTDLs due to its ability to interact with multiple biological targets.

Research has shown that derivatives of this scaffold can act as inhibitors of protein kinases, which are crucial in cellular signaling pathways and are often dysregulated in various diseases. The strategic modification of the this compound core can lead to compounds that simultaneously modulate the activity of several kinases or other relevant proteins, offering a more comprehensive therapeutic approach.

Exploration of Naphthyridines as Fluorescent Probes

The inherent photophysical properties of the naphthyridine ring system make it an attractive candidate for the development of fluorescent probes. These probes are invaluable tools in biomedical research for visualizing and tracking biological processes in real-time. The electronic characteristics of the this compound core can be fine-tuned through chemical modifications to create compounds with specific fluorescence properties, such as desired excitation and emission wavelengths.

The development of fluorescent probes based on this scaffold could enable researchers to study the localization and dynamics of specific biomolecules within cells, providing deeper insights into cellular function and disease mechanisms.

Applications in Chemical Biology and Probe Development

Beyond their therapeutic potential, derivatives of this compound are finding applications as chemical probes to investigate biological systems. These probes can be designed to selectively bind to a particular protein or enzyme, allowing for the study of its function and role in cellular pathways.

The ability to introduce various functional groups onto the naphthyridine core allows for the creation of a diverse range of chemical probes. These can be used to identify new drug targets, validate existing ones, and elucidate the mechanisms of action of bioactive molecules.

New Synthetic Routes for Diversification of the this compound Core

The exploration of novel synthetic methodologies is crucial for expanding the chemical space around the this compound scaffold. Developing new and efficient synthetic routes allows for the introduction of a wider array of functional groups and structural motifs, leading to the generation of compound libraries with greater diversity.

A key synthetic handle is the chlorine atom at the C8 position, which can be displaced by various nucleophiles to introduce new substituents. The amine group at the C3 position also offers a site for diverse chemical modifications. Researchers are continuously working on developing more versatile and efficient reactions to exploit these reactive sites, thereby facilitating the rapid synthesis of novel analogs.

Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

The synergy between computational modeling and experimental validation is accelerating the drug discovery process for compounds based on the this compound scaffold. In silico techniques, such as molecular docking and virtual screening, are employed to predict the binding affinity of designed ligands to their biological targets.

Q & A

Q. How can computational methods guide the design of this compound derivatives with enhanced pharmacological properties?

  • Answer : Utilize molecular docking (AutoDock Vina) to predict binding affinities for target enzymes (e.g., bacterial topoisomerases). Apply QSAR models to optimize logP values for improved membrane permeability. Validate predictions with in vitro MIC assays against Gram-positive pathogens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.